molecular formula C17H16BrN3O2 B5706140 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No. B5706140
M. Wt: 374.2 g/mol
InChI Key: MAEPTYNSAHWIMW-YBFXNURJSA-N
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Description

2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, commonly known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative of the acetamide group, and it possesses unique chemical and biological properties that make it a promising candidate for further investigation.

Mechanism of Action

BBH exerts its biological effects through the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. BBH has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. BBH has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). BBH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

BBH possesses several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, BBH also possesses some limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the investigation of BBH, including the development of more potent derivatives, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the investigation of its potential use in combination therapy for the treatment of various diseases. Additionally, further investigation is needed to determine the optimal dosage and administration route of BBH for therapeutic use.

Synthesis Methods

The synthesis of BBH involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-bromobenzaldehyde hydrazone. This hydrazone is then reacted with N-(1-phenylethyl)acetamide in the presence of acetic anhydride to form BBH. The final product is obtained after purification through recrystallization.

Scientific Research Applications

BBH has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. BBH has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(18)10-8-13/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEPTYNSAHWIMW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

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